

The Discovery of Novel PROTAC ER α Degraders: A Technical Guide

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Compound of Interest

Compound Name: PROTAC ER α Degrader-8

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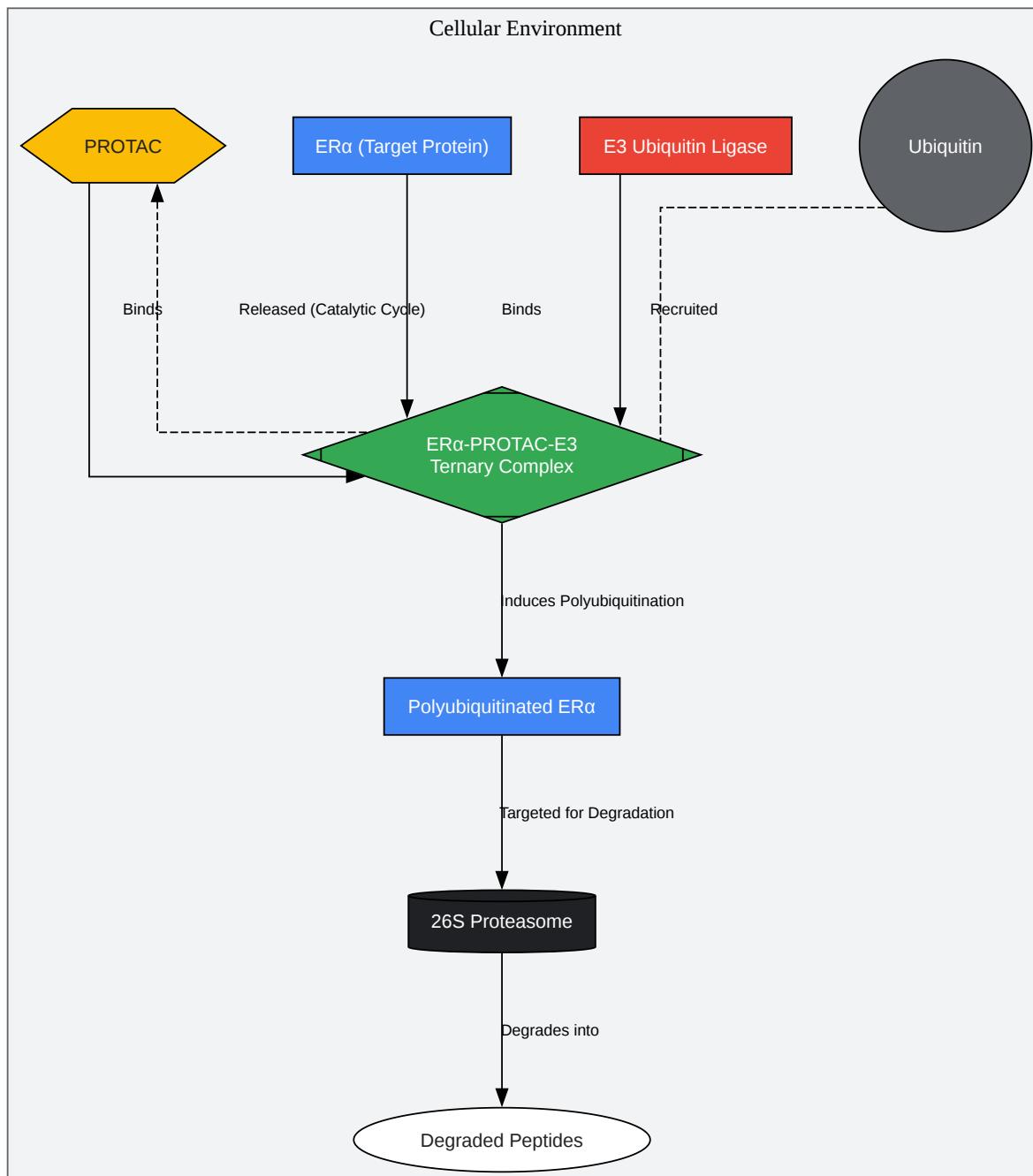
Introduction

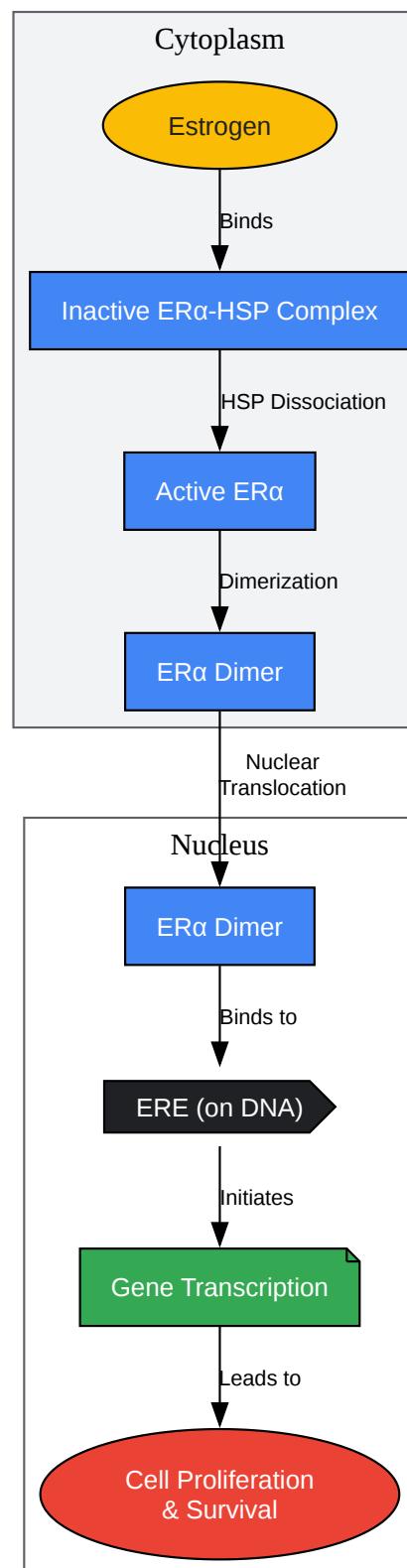
Estrogen Receptor Alpha (ER α) is a critical, clinically validated therapeutic target in the treatment of ER-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.^[1] For decades, the standard of care has involved endocrine therapies such as Selective Estrogen Receptor Modulators (SERMs), Aromatase Inhibitors (AIs), and Selective Estrogen Receptor Degraders (SERDs).^{[1][2]} However, the efficacy of these treatments is often limited by the development of resistance, frequently driven by mutations in the ESR1 gene, which encodes for ER α .^[1] This has created a pressing need for novel therapeutic strategies that can effectively eliminate the ER α protein, including its mutated forms.

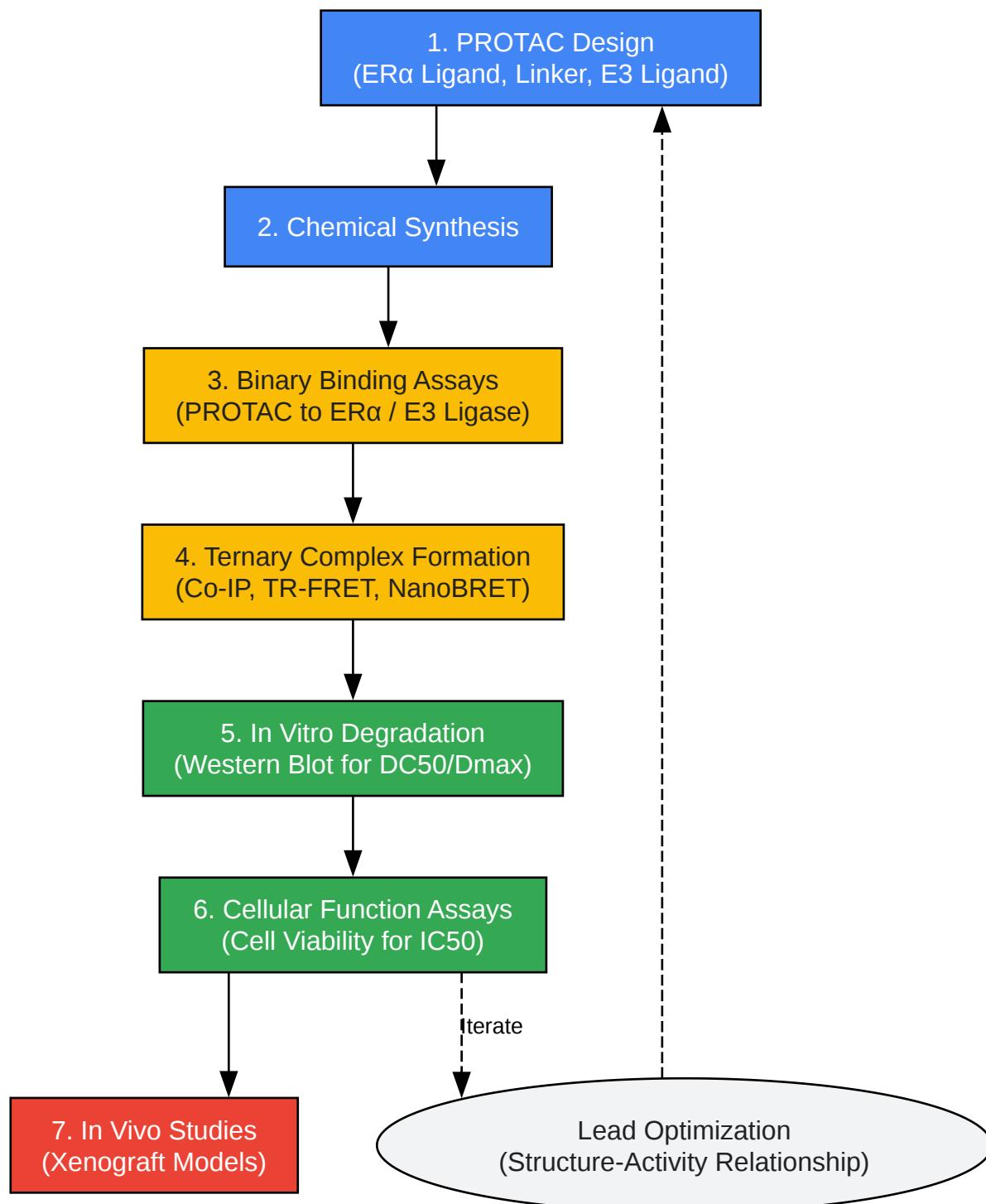
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality to address this challenge.^[3] PROTACs are heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively target and eliminate proteins of interest.^{[4][5]} This guide provides an in-depth technical overview of the discovery and characterization of novel PROTAC ER α degraders, including their mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

The PROTAC Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds to the target protein (in this case, ER α), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.^[6] By simultaneously binding to both ER α and an E3 ligase, the PROTAC forms a ternary complex.^[7] This proximity induces the E3 ligase to tag the ER α protein with a chain of ubiquitin molecules. This polyubiquitination marks ER α for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.^{[4][7]} After the degradation of the target protein, the PROTAC is released and can act catalytically to induce the degradation of additional ER α molecules.^[5]





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